

Application Notes and Protocols for Oligonucleotide Labeling with 5-TAMRA Amine

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Compound of Interest

Compound Name: TAMRA amine, 5-isomer

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of oligonucleotides with 5-TAMRA (Tetramethylrhodamine) amine, 5-isomer. These guidelines are intended to assist researchers in the successful conjugation, purification, and application of TAMRA-labeled oligonucleotides in various molecular biology and drug development workflows.

Introduction

Carboxytetramethylrhodamine (TAMRA) is a versatile fluorescent dye widely utilized for labeling oligonucleotides.^[1] Its photostability and bright fluorescence make it an ideal candidate for a variety of applications, including real-time PCR, fluorescence microscopy, and hybridization assays.^{[1][2]} While labeling is commonly achieved using N-hydroxysuccinimide (NHS) esters of TAMRA with amino-modified oligonucleotides, the use of 5-TAMRA amine allows for the conjugation to carboxylated oligonucleotides through a stable amide bond. This alternative labeling strategy expands the possibilities for site-specific modifications and the design of novel probes. The 5-isomer of TAMRA is a purified, single isomer that ensures consistency and reproducibility in labeling experiments.^[3]

Applications of TAMRA-Labeled Oligonucleotides

TAMRA-labeled oligonucleotides are instrumental in a multitude of research and diagnostic applications:

- **Fluorescence Resonance Energy Transfer (FRET) Probes:** TAMRA is frequently paired with a donor fluorophore, such as 6-FAM (6-carboxyfluorescein), in FRET-based assays.[4] In such probes, TAMRA can function as an acceptor dye or a quencher. When the donor and acceptor are in close proximity, the donor's fluorescence is quenched. Upon hybridization of the probe to its target sequence, the donor and acceptor are separated, leading to an increase in the donor's fluorescence signal. This principle is widely used in real-time PCR assays, such as TaqMan probes, to monitor the amplification of DNA in real-time.[1]
- **Hybridization Probes:** Oligonucleotides labeled with TAMRA can be used as probes in fluorescence in situ hybridization (FISH) and other hybridization-based techniques for the detection and localization of specific nucleic acid sequences within cells and tissues.[1]
- **Cellular Imaging and Tracking:** The bright fluorescence of TAMRA enables the visualization and tracking of oligonucleotides within living cells, providing insights into cellular uptake, subcellular localization, and trafficking of oligonucleotide-based therapeutics.[5]
- **DNA Sequencing and Fragment Analysis:** TAMRA-labeled primers are employed in DNA sequencing and fragment analysis applications to generate fluorescently labeled DNA fragments that can be detected during electrophoresis.[1]

Quantitative Data

The spectral properties of 5-TAMRA amine and its conjugates are crucial for experimental design and data analysis. The following table summarizes key quantitative data for 5-TAMRA amine.

Parameter	Value	Reference(s)
Excitation Maximum (λ_{ex})	~553 nm	[3]
Emission Maximum (λ_{em})	~575 nm	[3]
Molar Extinction Coefficient (ϵ) at λ_{max}	~92,000 M ⁻¹ cm ⁻¹	[6]
Quantum Yield (Φ)	~0.1	[7]
Molecular Weight	431.5 g/mol	[8]

Experimental Protocols

Protocol 1: Labeling of Carboxylated Oligonucleotides with 5-TAMRA Amine using EDC/NHS Chemistry

This protocol describes the conjugation of a 5-TAMRA amine to an oligonucleotide that has been synthesized with a terminal or internal carboxyl group. The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group for reaction with the amine group of TAMRA.

Materials:

- Carboxylated oligonucleotide
- **5-TAMRA amine, 5-isomer**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Nuclease-free water
- Purification system (e.g., HPLC)

Procedure:

- **Oligonucleotide Preparation:** Dissolve the carboxylated oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- **TAMRA Amine Preparation:** Immediately before use, dissolve 5-TAMRA amine in anhydrous DMF or DMSO to a final concentration of 10 mM.
- **Activation of Carboxyl Group:**

- In a microcentrifuge tube, combine 10 μ L of the 1 mM carboxylated oligonucleotide solution with 80 μ L of 0.1 M MES buffer, pH 6.0.
- Add 5 μ L of a freshly prepared 100 mM NHS solution in DMF or DMSO.
- Add 5 μ L of a freshly prepared 100 mM EDC solution in DMF or DMSO.
- Vortex the mixture gently and incubate at room temperature for 15-30 minutes to activate the carboxyl group.
- Conjugation Reaction:
 - To the activated oligonucleotide solution, add 10 μ L of the 10 mM 5-TAMRA amine solution. This provides a molar excess of the dye.
 - Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.
- Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule amine, such as hydroxylamine, to a final concentration of 10-50 mM.
- Purification: Purify the TAMRA-labeled oligonucleotide from unreacted dye and other reaction components using reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable purification methods.[\[9\]](#)[\[10\]](#)

Protocol 2: Purification of TAMRA-Labeled Oligonucleotides by RP-HPLC

Reverse-phase HPLC is a highly effective method for purifying TAMRA-labeled oligonucleotides due to the increased hydrophobicity imparted by the TAMRA dye.[\[11\]](#)

Materials and Equipment:

- HPLC system with a UV-Vis detector
- C18 reverse-phase HPLC column
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

- Mobile Phase B: Acetonitrile
- Crude TAMRA-labeled oligonucleotide reaction mixture

Procedure:

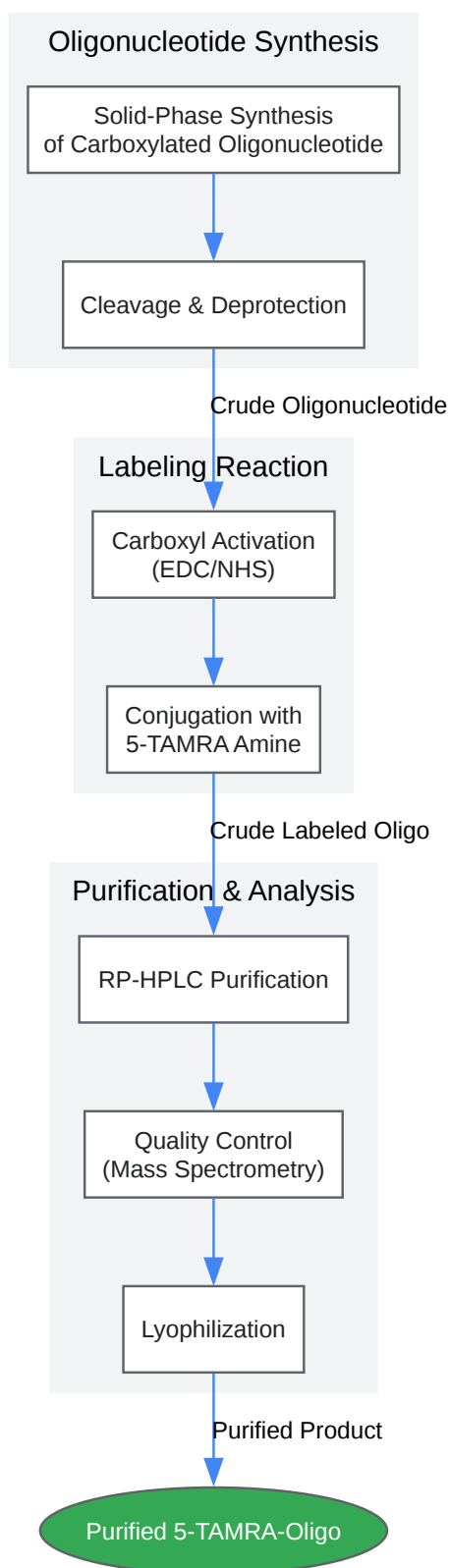
- Sample Preparation: Dilute the crude labeling reaction mixture with Mobile Phase A.
- HPLC Conditions:
 - Column: C18, 5 μ m particle size, 4.6 x 250 mm (or similar)
 - Flow Rate: 1.0 mL/min
 - Detection: Monitor at 260 nm (for the oligonucleotide) and ~553 nm (for TAMRA).
 - Gradient:
 - 0-5 min: 5% B
 - 5-35 min: 5-50% B (linear gradient)
 - 35-40 min: 50-95% B (linear gradient)
 - 40-45 min: 95% B
 - 45-50 min: 95-5% B (linear gradient)
 - 50-60 min: 5% B
- Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and ~553 nm. This peak represents the desired TAMRA-labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free TAMRA dye will elute later.
- Post-Purification Processing:
 - Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

- Lyophilize the purified fractions to remove the volatile mobile phase.
- Resuspend the purified TAMRA-labeled oligonucleotide in a suitable buffer for storage.

Visualization of Workflows and Concepts

Experimental Workflow: Oligonucleotide Labeling and Purification

The following diagram illustrates the general workflow for the chemical synthesis, labeling, and purification of a TAMRA-labeled oligonucleotide.

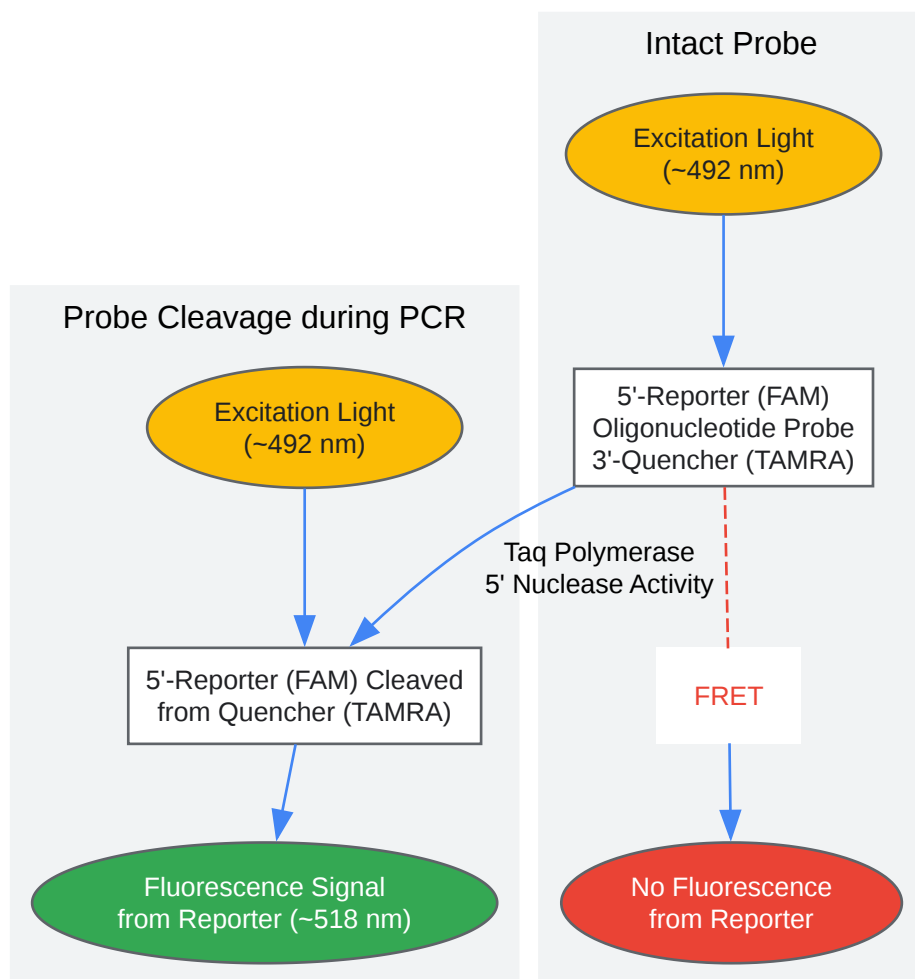


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Caption: Workflow for 5-TAMRA amine labeling of an oligonucleotide.

Signaling Pathway: FRET Mechanism in TaqMan Probes

This diagram illustrates the principle of Fluorescence Resonance Energy Transfer (FRET) as it is applied in TaqMan probes for real-time PCR.



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Caption: FRET mechanism in TaqMan probes for real-time PCR.

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